TMC310911

Descripción general

Descripción

TMC-310911, también conocido como ASC-09, es un fármaco antiviral en investigación que inicialmente se estudió para el tratamiento del Virus de Inmunodeficiencia Humana (VIH) y el Síndrome de Inmunodeficiencia Adquirida (SIDA). Es un inhibidor de la proteasa estructuralmente relacionado con el darunavir. TMC-310911 ha mostrado una actividad significativa contra varias cepas de VIH-1, incluidas aquellas resistentes a múltiples inhibidores de la proteasa .

Métodos De Preparación

La síntesis de TMC-310911 implica múltiples pasos, comenzando con la preparación de la estructura principal, que incluye un sistema de anillo hexahidrofurofurano. La ruta sintética generalmente involucra los siguientes pasos:

Formación del anillo hexahidrofurofurano: Este paso implica la ciclización de un precursor adecuado en condiciones ácidas o básicas.

Introducción del grupo sulfonilo: El grupo sulfonilo se introduce utilizando cloruro de sulfonilo en presencia de una base.

Acoplamiento con la porción de benzotiazol: Este paso implica el acoplamiento del intermedio sulfonilado con un derivado de benzotiazol utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC).

Desprotección final y purificación: El compuesto final se obtiene desprotegiendo cualquier grupo protector utilizado durante la síntesis y purificando el producto mediante técnicas cromatográficas.

Los métodos de producción industrial para TMC-310911 probablemente involucrarían la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

TMC-310911 sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio, lo que lleva a la formación de derivados oxidados.

Reducción: La reducción de TMC-310911 se puede lograr utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que da como resultado derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo sulfonilo, utilizando nucleófilos como aminas o tioles.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo. Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, reducidos y sustituidos de TMC-310911.

Aplicaciones Científicas De Investigación

Antiviral Activity Against HIV-1

In Vitro Studies : TMC310911 has demonstrated significant antiviral activity in vitro against various recombinant clinical isolates of HIV-1. In a study involving 3,444 isolates, this compound showed an effective concentration (EC50) that was lower than that of many currently prescribed PIs, indicating a broader spectrum of activity against resistant strains. The EC50 values ranged from 2.2 to 14 nM, with a selectivity index (SI) of 692 when tested against MT4 cells .

Resistance Profile : The compound exhibited a favorable resistance profile compared to other PIs. In experiments assessing the development of resistance under drug pressure, this compound required a longer duration to select for resistant mutations than other PIs like Darunavir (DRV), suggesting a higher genetic barrier to resistance .

Potential Applications Beyond HIV

Recent studies have explored the repurposing of this compound in combating other viral infections, notably SARS-CoV-2. Researchers investigated its binding affinity and inhibitory effects on the main protease of SARS-CoV-2, revealing promising results that suggest potential use in COVID-19 treatment protocols . The binding free energy calculations indicated strong interactions between this compound and the viral protease, with significant implications for drug development against coronaviruses .

Case Studies and Comparative Analysis

Mecanismo De Acción

TMC-310911 ejerce sus efectos inhibiendo la actividad de la proteasa del VIH-1, una enzima esencial para la maduración y replicación del virus. Al unirse al sitio activo de la proteasa, TMC-310911 evita la escisión de las poliproteínas virales en proteínas funcionales, inhibiendo así la formación de partículas virales maduras. Esto conduce a una reducción de la carga viral y ralentiza la progresión de la infección .

Comparación Con Compuestos Similares

TMC-310911 es estructuralmente similar a otros inhibidores de la proteasa como darunavir, ritonavir y lopinavir. ha mostrado una barrera genética más alta a la resistencia y un perfil de resistencia mejorado en comparación con estos compuestos. Esto hace que TMC-310911 sea una terapia potencialmente deseable tanto para pacientes sin tratamiento previo como para pacientes con experiencia en inhibidores de la proteasa .

Compuestos Similares

Darunavir: Otro inhibidor de la proteasa utilizado en el tratamiento de infecciones por VIH-1.

Ritonavir: Un inhibidor de la proteasa que se utiliza a menudo en combinación con otros fármacos antirretrovirales para mejorar su eficacia.

Lopinavir: Un inhibidor de la proteasa que se utiliza en combinación con ritonavir para el tratamiento de infecciones por VIH-1

La singularidad de TMC-310911 radica en su perfil de resistencia mejorado y su barrera genética más alta a la resistencia, lo que lo convierte en un candidato prometedor para su posterior desarrollo y uso clínico.

Actividad Biológica

TMC310911 is a novel protease inhibitor (PI) designed for the treatment of human immunodeficiency virus type 1 (HIV-1). Its development is particularly notable due to its efficacy against a wide spectrum of HIV-1 strains, including those resistant to other protease inhibitors. This article provides a detailed exploration of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound functions by inhibiting the HIV-1 protease enzyme, which is crucial for the processing of viral polyproteins into functional proteins necessary for viral replication. By blocking this enzyme, this compound prevents the formation of infectious viral particles, thereby reducing viral load in infected individuals.

Antiviral Efficacy

In Vitro Studies

This compound has demonstrated potent antiviral activity in vitro against wild-type (WT) HIV-1 and various recombinant clinical isolates. The median 50% effective concentration (EC50) for WT HIV-1 ranges from 2.2 to 14 nM, with a corresponding 90% effective concentration (EC90) ranging from 5.0 to 94.7 nM .

Table 1: Antiviral Activity of this compound Against Various HIV-1 Strains

| Strain Type | EC50 (nM) | EC90 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| Wild-Type HIV-1 | 14 | 94.7 | 692 |

| Recombinant Isolates | ≤4 for 82% | ≤10 for 96% | - |

| PI-resistant Strains | ≤4 for 72% | ≤10 for 94% | - |

Resistance Profile

This compound exhibits a favorable resistance profile compared to other PIs. In in vitro resistance selection experiments, the development of resistant mutations occurred at a slower rate than with darunavir (DRV), indicating that this compound may be less likely to induce resistance under therapeutic pressure .

Table 2: Resistance Mutations Associated with this compound

| Mutation Selected | Frequency (%) | Context |

|---|---|---|

| R41G / R41E | Low | WT Virus |

| L10F | Moderate | r13025 Recombinant |

| I47V / L90M | High | Multiple-PI Resistant |

Clinical Trials and Pharmacokinetics

This compound has undergone several clinical trials to assess its safety and pharmacokinetics. In Phase 1 studies, no dose-limiting toxicities were observed at doses up to 2000 mg, indicating a favorable safety profile . The pharmacokinetic studies revealed that systemic exposure to this compound increased with dosage, supporting its potential for use in combination therapies.

Case Studies and Real-World Applications

In clinical settings, this compound has been evaluated in patients with varying degrees of HIV resistance. Data from these studies suggest that this compound can effectively reduce viral loads in heavily pretreated patients who have developed resistance to multiple PIs. This positions this compound as a promising candidate for both treatment-naive and experienced patients .

Potential Applications Beyond HIV

Recent studies have explored the potential of this compound in treating other viral infections, such as SARS-CoV-2. Computational studies have shown that this compound can bind effectively to the main proteases of SARS-CoV-2, suggesting its utility in drug repurposing efforts against COVID-19 .

Table 3: Binding Affinity of this compound with SARS-CoV-2 Proteases

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -32.29 |

| Ritonavir | -29.46 |

Propiedades

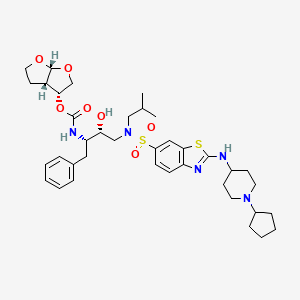

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUNFHFWXCXPRK-AMMMHQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H53N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001028122 | |

| Record name | TMC-310911 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000287-05-7 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl N-[(1S,2R)-3-[[[2-[(1-cyclopentyl-4-piperidinyl)amino]-6-benzothiazolyl]sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000287-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TMC 310911 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000287057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMC-310911 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TMC-310911 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001028122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMC-310911 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0151W500HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.